molecular formula C7H12O2 B153243 2-Acetylpentanal CAS No. 139548-85-9

2-Acetylpentanal

Cat. No. B153243
M. Wt: 128.17 g/mol
InChI Key: USCRCEPKFITYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylpentanal, also known as 2-AP, is a chemical compound that belongs to the family of aldehydes. It is an organic molecule with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol. 2-AP is a colorless liquid with a sweet, fruity odor and is used in the food and fragrance industries. It is also used in scientific research for its biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 2-Acetylpentanal is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, scavenge free radicals, and disrupt the cell membrane of microorganisms.

Biochemical And Physiological Effects

2-Acetylpentanal has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, inhibit the activity of pro-inflammatory enzymes, and enhance the activity of antioxidant enzymes. It has also been shown to exhibit antifungal and antibacterial activities.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Acetylpentanal in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-Acetylpentanal. One area of interest is its potential as a natural alternative to synthetic antioxidants in the food industry. Another area of interest is its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies on its antimicrobial properties could lead to the development of new antibiotics.

Synthesis Methods

The synthesis of 2-Acetylpentanal can be achieved through the oxidation of 2-pentanol using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is typically carried out in a solvent such as acetone or dichloromethane under reflux conditions.

Scientific Research Applications

2-Acetylpentanal has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, and antimicrobial properties. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and exhibit antibacterial and antifungal activities.

properties

CAS RN

139548-85-9

Product Name

2-Acetylpentanal

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-acetylpentanal

InChI

InChI=1S/C7H12O2/c1-3-4-7(5-8)6(2)9/h5,7H,3-4H2,1-2H3

InChI Key

USCRCEPKFITYDL-UHFFFAOYSA-N

SMILES

CCCC(C=O)C(=O)C

Canonical SMILES

CCCC(C=O)C(=O)C

synonyms

Pentanal, 2-acetyl- (9CI)

Origin of Product

United States

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